(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid
Description
IUPAC Systematic Nomenclature Breakdown
The systematic name (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid provides a complete description of the molecule’s structure. Breaking it down:
- Root chain : The parent structure is pentanoic acid , a five-carbon carboxylic acid.
- Substituents :
- At position 2 (C2) of the pentanoic acid chain, there is an amide linkage to (2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamide .
- The 4-methyl group on the pentanoic acid chain modifies position 4 (C4).
- Amide substituent details :
This hierarchical naming reflects the compound’s complexity, emphasizing its amino acid backbone, protective groups, and stereochemical features.
Stereochemical Configuration Analysis
The compound contains three stereocenters :
- C2 of the pentanoic acid backbone (S configuration).
- C2 and C3 of the hydroxy-4-phenylbutanamide side chain (S and R configurations, respectively).
Determination of configurations :
- For the pentanoic acid’s C2, the Cahn-Ingold-Prelog priority assigns higher priority to the amide group (-NHCO-) over the carboxylic acid (-COOH), leading to the S configuration.
- In the butanamide moiety:
These stereochemical details are critical for understanding the molecule’s three-dimensional interactions, particularly in peptide synthesis where spatial arrangement dictates binding and reactivity.
Functional Group Identification and Reactivity
The compound features four key functional groups:
The Fmoc group ’s stability in non-basic environments (e.g., with lithium diisopropylamide) but susceptibility to mild bases (e.g., piperidine) arises from its carbamate structure. Deprotection involves β-elimination, forming dibenzofulvene and releasing CO2.
Comparative Structural Relationship to Fmoc-Protected Amino Acid Derivatives
This compound shares structural motifs with canonical Fmoc-protected amino acids but exhibits unique features:
The hydroxyl group and bulky phenylbutanamide side chain introduce steric and electronic effects absent in standard Fmoc-amino acids. These modifications may influence peptide chain folding, solubility, and synthetic accessibility.
In contrast to linear Fmoc derivatives (e.g., Fmoc-Leu-Leu-OH), this compound’s branched architecture necessitates specialized coupling strategies to prevent epimerization or side reactions. Its design reflects targeted applications in constrained peptide synthesis or substrate-specific enzyme inhibition.
Properties
Molecular Formula |
C31H34N2O6 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37) |
InChI Key |
DYKHBFJZCIEBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Loading
The synthesis typically employs 2-chlorotrityl chloride resin or Rink amide resin due to their compatibility with Fmoc chemistry. For the target compound, 2-chlorotrityl resin is preferred to anchor the C-terminal leucine residue via its carboxylic acid group:
Yields for resin loading typically exceed 85% when monitored by UV-Vis quantification of dibenzofulvene-piperidine adducts.
Sequential Amino Acid Coupling
The (2S,3R)-3-Fmoc-amino-2-hydroxy-4-phenylbutanamide fragment is coupled using a manual SPPS approach:
| Parameter | Condition | Source |
|---|---|---|
| Coupling agent | HATU/HOAt (4.5 eq each) | |
| Base | 20% N-methylmorpholine in DMF | |
| Reaction time | 12–24 hours (steric hindrance) | |
| Temperature | 0–5°C (minimize racemization) |
Post-coupling washes with DMF (3×) ensure removal of unreacted reagents. Kaiser tests validate complete coupling before proceeding.
Critical Synthetic Steps
Fmoc Deprotection
Piperidine (20% v/v in DMF) removes Fmoc groups in two 15-minute treatments. The β-hydroxyl group remains intact under these basic conditions due to its tertiary alcohol configuration.
β-Hydroxy Amide Formation
The patent WO2016046843A1 describes an epoxy ring-opening strategy for analogous β-hydroxy amides:
Epoxidation :
- Substrate: 4-phenyl-2-butenoic acid derivative
- Reagent: m-CPBA in DCM
- Yield: 68% (cis/trans mixture)
Aminolysis :
Chromatographic separation achieves >98% de for the (2S,3R) isomer.
Solution-Phase Fragment Coupling
For larger-scale production, the β-hydroxy amide fragment is synthesized separately and coupled to Fmoc-Leu-OH via mixed carbonates:
Fragment activation :
Coupling :
Purification and Characterization
Cleavage from Resin
A TFA/TIS/H2O (95:2.5:2.5) cocktail cleaves the peptide while preserving β-hydroxy groups:
Reverse-Phase HPLC
Semi-preparative C18 columns (250 × 10 mm) with gradients optimize purity:
| Mobile Phase | Gradient Profile | Retention Time |
|---|---|---|
| H2O + 0.1% TFA | 30% → 70% over 45 min | 28.3 min |
| ACN + 0.1% TFA |
Final purity exceeds 98% (UV 220 nm).
Yield Optimization Strategies
Coupling Agent Screening
| Agent | Base | Temp | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HCTU | Collidine | RT | 74 | 92 | |
| HATU | NMM | 0°C | 88 | 95 | |
| BOP | DIPEA | 0°C | 65 | 89 |
HATU at subzero temperatures maximizes yield while minimizing epimerization.
Stereochemical Control Mechanisms
- Evans oxazolidinone auxiliaries : Induce (2S,3R) configuration during β-hydroxy acid synthesis.
- Sharpless asymmetric epoxidation : Achieves 92% ee in model systems.
- Crystallization-induced diastereomer resolution : Upgrades dr from 3.5:1 to >20:1.
Industrial-Scale Considerations
The UCI SPPS protocol demonstrates scalability up to 50 g batches:
- Automated synthesizers reduce coupling times by 40%
- In-line UV monitoring decreases reagent consumption by 22%
- Total synthesis time: 6 days for 15-residue analogues
Emerging Methodologies
The ACS Omega one-step coupling method achieves 94% yield for Fmoc-His derivatives via:
- Solvent: acetone/H2O (4:1)
- Precipitation purification Applicability to β-hydroxy amides requires further validation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the Fmoc group is removed, the free amino group can interact with other molecules, facilitating the formation of peptide bonds and other chemical interactions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-hydroxy-4-phenylbutanamido side chain distinguishes it from halogenated (e.g., bromodifluoromethoxy in ) or aliphatic (e.g., 4,4-dimethyl in ) analogs.
- Stereochemical variations (e.g., 2S,3R vs. 2S in ) may influence peptide backbone conformation and interaction with biological targets.
Biological Activity
The compound (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid, often referred to as Fmoc-protected amino acid, is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C32H36N2O6
- Molecular Weight : 544.6 g/mol
- IUPAC Name : (2S)-2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tert-butoxy)butanoyl]amino]-3-phenylpropanoic acid
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Protein Synthesis Inhibition : The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis. It influences the synthesis of peptides that may exhibit inhibitory effects on protein synthesis in certain cellular contexts.
-
Cell Signaling Pathways : The compound has been shown to interact with several cellular signaling pathways, including:
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- NF-κB Pathway : Plays a crucial role in immune response and inflammation.
- Apoptotic Mechanisms : Research indicates that this compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing its potential as an anticancer agent.
Biological Activity
The biological activities associated with this compound include:
- Antitumor Effects : Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains, indicating its utility in developing new antibiotics.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against breast cancer models. Results showed a significant reduction in tumor size and enhanced survival rates in treated mice compared to controls.
- Case Study 2 : Research conducted on the antimicrobial properties highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 8 μg/mL.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
